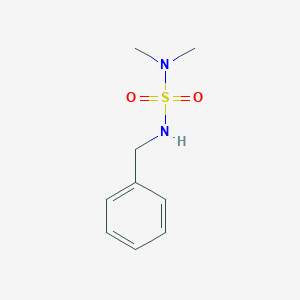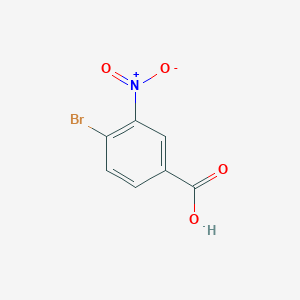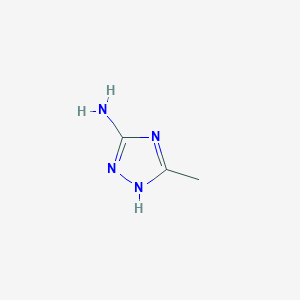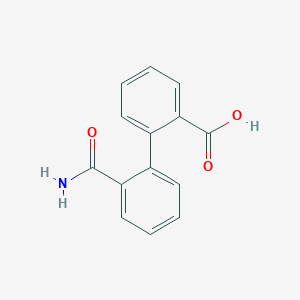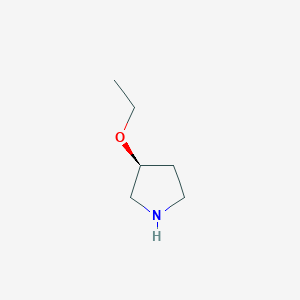
4-Methoxy-1-methylpyridin-2(1H)-one
Overview
Description
4-Methoxy-1-methylpyridin-2(1H)-one, also known as 4-MMP, is an organic compound with a wide range of applications in the fields of medicine, chemistry, and materials science. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. 4-MMP has been studied extensively in recent years due to its unique properties and potential applications, and research on the compound is ongoing. In
Scientific Research Applications
Synthesis and Characterization
Synthesis Processes : The synthesis of derivatives of 4-Methoxy-1-methylpyridin-2(1H)-one, such as 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, has been explored. These compounds exhibit stable crystal structures and properties like blue fluorescence (Bai Linsha, 2015).
Flexible Strategy for Derivative Synthesis : 3,5-Dihalogeno-4-methoxy-N-methylpyridin-2(1H)-ones have been utilized in Suzuki coupling reactions, leading to differentially disubstituted pyridones. This method is significant for developing bioactive natural products (Conreaux et al., 2007).
Metal/Organo Relay Catalysis : Methyl 4-aminopyrrole-2-carboxylates, derived from 5-methoxyisoxazoles and pyridinium ylides using a relay catalytic process, demonstrate the potential for novel synthetic applications (Galenko et al., 2015).
Structural and Molecular Studies
Crystal Structure Analysis : Studies on ionic 4-amino-1-methylpyridinium benzenesulfonate salts reveal noncentrosymmetric structures. These studies are crucial for understanding the molecular properties and potential applications in nonlinear optics (Anwar et al., 2000).
NMR Studies on Derivatives : NMR studies have revealed interesting structural dynamics in derivatives of 4-Methoxy-1-methylpyridin-2(1H)-one, such as carbamoyl group migration in pyrazole derivatives (Pathirana et al., 2013).
Potential Applications in Medicine and Biology
Antiviral Activity : Derivatives of 4-Methoxy-1-methylpyridin-2(1H)-one have shown potent and selective inhibition of HIV-1 reverse transcriptase, indicating potential applications in antiviral therapies (Dollé et al., 2000).
Anticancer Properties : Compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, related to 4-Methoxy-1-methylpyridin-2(1H)-one, have shown significant antiproliferative activity against tumor cells, indicating their potential as anticancer agents (Cui et al., 2017).
properties
IUPAC Name |
4-methoxy-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-4-3-6(10-2)5-7(8)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWLNNONMGZYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325381 | |
| Record name | 4-methoxy-N-methylpyridone-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-methylpyridin-2(1H)-one | |
CAS RN |
41759-19-7 | |
| Record name | NSC409911 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methoxy-N-methylpyridone-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Methoxy-1-methylpyridin-2(1H)-one in the formation of the blue pigment, Hermidin?
A1: While the provided research doesn't directly identify 4-Methoxy-1-methylpyridin-2(1H)-one as a precursor to Hermidin, it highlights its involvement in a critical oxidation reaction. The research focuses on Hermidin, a compound found in Mercurialis perennis L., which exists in equilibrium with its tautomeric form, 2,6-dihydroxy-4-methoxy-1-methylpyridin-2(1H)-one. [] Oxidation of Hermidin with nitric acid produces 4-methoxy-1-methylpyridine-2,3,6-trione. Interestingly, when this trione is mixed with Hermidin in an aqueous solution, a vibrant blue solution instantly forms. This color change is attributed to the generation of an ion-radical complex. [] This suggests that 4-methoxy-1-methylpyridine-2,3,6-trione, derived from the oxidation of Hermidin's tautomer, plays a crucial role in the formation of the blue pigment through a complex redox process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B181140.png)

![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)

